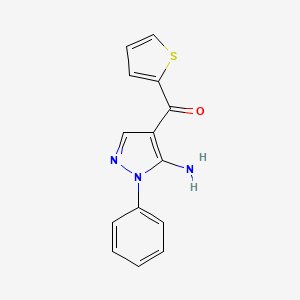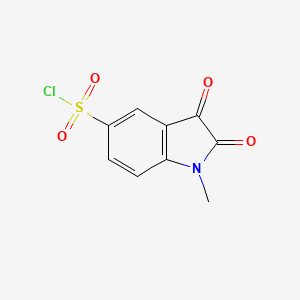
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also referred to as (2E)-1-(3,4-dimethoxy-phenyl)-3-(2-ethoxy-phenyl)prop-2-en-1-one, is a novel compound with a unique structure and a wide range of potential applications. It is composed of two aromatic rings, each containing three methoxy groups, and a prop-2-en-1-one group. This compound has been the subject of numerous scientific studies due to its interesting chemical structure and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been studied extensively in recent years due to its potential applications in various fields of scientific research. It has been used as a model compound for studying the effects of environmental pollutants on the structure and function of proteins. It has also been used to study the effects of oxidative stress on cell membranes, as well as to investigate the effects of drugs on enzymes. In addition, this compound has been used in the synthesis of other compounds with potential therapeutic applications.
Wirkmechanismus
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one is believed to interact with proteins, enzymes, and cell membranes in a variety of ways. It has been shown to bind to proteins, which can lead to changes in their structure and function. It has also been shown to affect the activity of enzymes, leading to changes in their catalytic activity. In addition, this compound has been shown to disrupt the structure of cell membranes, leading to changes in their permeability.
Biochemical and Physiological Effects
(this compound)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has been shown to have both biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug concentrations in the body. It has also been found to disrupt the structure of cell membranes, leading to changes in their permeability. In addition, this compound has been shown to have antioxidant properties, which may be beneficial for treating diseases associated with oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one has several advantages and limitations when used in laboratory experiments. It is relatively easy to synthesize, making it a suitable choice for laboratory experiments. In addition, this compound has been shown to have a wide range of potential applications, making it a useful tool for scientific research. However, this compound is also relatively unstable and may degrade over time, making it unsuitable for long-term experiments.
Zukünftige Richtungen
The potential applications of ((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one are numerous, and there are many potential future directions for research. One potential direction is to further study the effects of this compound on proteins, enzymes, and cell membranes. In addition, this compound could be used in the synthesis of other compounds with potential therapeutic applications. Finally, this compound could be used to study the effects of environmental pollutants on proteins and enzymes, as well as to investigate the effects of drugs on enzymes.
Synthesemethoden
((2E)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one)-1-(3,4-Dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one can be synthesized by a two-step process. The first step involves the condensation of 2-ethoxyphenylacetone and 3,4-dimethoxyphenylacetone in the presence of a base such as sodium hydroxide. This reaction yields a product that is then treated with aqueous acid to form the desired compound. This synthesis method is simple and efficient, making it a suitable choice for laboratory experiments.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-4-23-17-8-6-5-7-14(17)9-11-16(20)15-10-12-18(21-2)19(13-15)22-3/h5-13H,4H2,1-3H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXROUZFSCKDDN-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)






![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)
![Potassium (4'-methoxy-[1,1'-biphenyl]-4-yl)trifluoroborate](/img/structure/B6343780.png)


